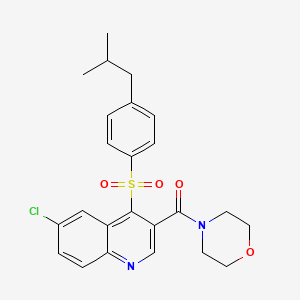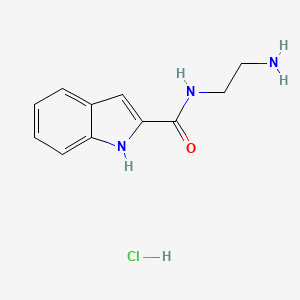
(Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O4S and its molecular weight is 453.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hypoglycemic Activity
Compounds structurally related to the specified molecule have been synthesized and evaluated for their hypoglycemic activity. For example, novel derivatives containing the 2,4-dioxothiazolidin moiety have shown significant hypoglycemic effects in animal models. These studies involve the design, synthesis, and biological evaluation of such derivatives, highlighting their potential as therapeutic agents for diabetes management (Nikaljea, Choudharia, & Une, 2012).
Antimicrobial Activity
Another area of research application for compounds with similar structural features is their antimicrobial properties. Rhodanine-3-acetic acid derivatives, for example, have been synthesized and tested against a panel of bacteria and fungi, demonstrating significant antimicrobial activity. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anti-inflammatory and Analgesic Activities
Related research has also explored the anti-inflammatory and analgesic potential of structurally similar compounds. The synthesis and pharmacological evaluation of these compounds have shown promising results in animal models, suggesting their utility in developing new treatments for inflammatory and pain conditions (Khalifa & Abdelbaky, 2008).
Anticancer Activity
Moreover, some derivatives have been synthesized and screened for their anticancer activity. These studies highlight the therapeutic potential of such compounds against various cancer cell lines, providing a foundation for further research into their use as anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Antioxidant Activity
Research into the antioxidant properties of compounds with similar structures has also been conducted. These studies assess the ability of such compounds to scavenge free radicals and protect against oxidative stress, indicating their potential as antioxidant agents (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Propriétés
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-31-17-6-7-19-18(11-17)15(12-26-19)8-9-25-21(28)13-27-22(29)20(32-23(27)30)10-14-2-4-16(24)5-3-14/h2-7,10-12,26H,8-9,13H2,1H3,(H,25,28)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVXRMIAACGAFK-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide](/img/structure/B2514555.png)
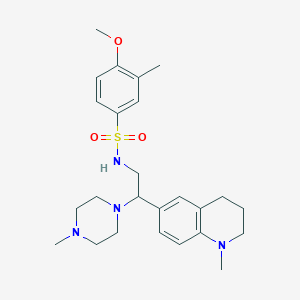



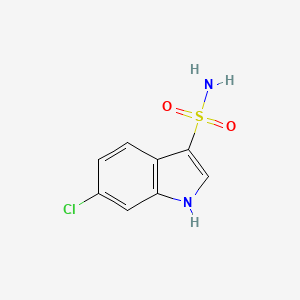
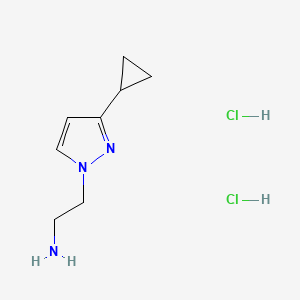
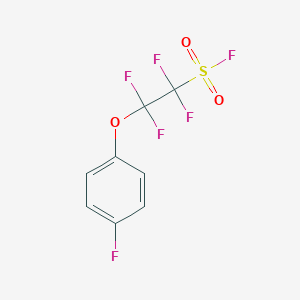
![5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2514568.png)
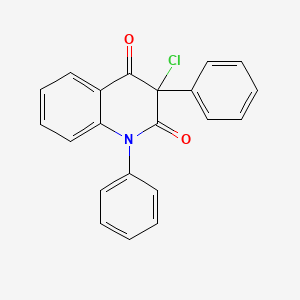
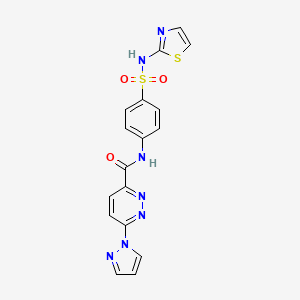
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)
